molecular formula C10H15NO3 B1480573 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid CAS No. 2092803-71-7

5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

Cat. No.: B1480573
CAS No.: 2092803-71-7
M. Wt: 197.23 g/mol
InChI Key: XNOWUQASBFMFRQ-UHFFFAOYSA-N
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Description

5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is a synthetically versatile, bicyclic scaffold of interest in medicinal chemistry and drug discovery. This compound features a fused pyrroloazepinone structure, which serves as a valuable constrained intermediate for the development of peptidomimetics. Research indicates that related hexahydropyrroloazepinone cores can be designed to mimic extended dipeptide conformations, such as β-strands, which are crucial for inhibiting protein-protein interactions . Furthermore, homologous compounds based on the pyrrolo[1,2-a]azepine backbone have been historically investigated for their significant biological activities, including potent analgesic and anti-inflammatory properties . As such, this high-purity building block provides researchers with a key starting material for the synthesis of novel bioactive molecules and conformational probes. The product is supplied with a guaranteed purity of 95% and is intended for research purposes exclusively in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWUQASBFMFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCN2C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids. These alkaloids are known to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.

Biochemical Analysis

Biochemical Properties

5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s interactions with proteins can affect protein folding, stability, and function, leading to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, affecting the biochemical pathways they control. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in metabolism can affect energy production, biosynthesis, and other essential cellular functions. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting the biochemical processes it regulates.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the nucleus may allow the compound to influence gene expression, while localization to the mitochondria can affect energy production and metabolic processes.

Biological Activity

5-Oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid (CAS Number: 2092803-71-7) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its anticancer and antimicrobial activities.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 2092803-71-7
  • Purity : Minimum 95% .

Synthesis

The synthesis of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine derivatives typically involves multi-step organic reactions that modify pyrrolidine frameworks to introduce various substituents that enhance biological activity. The specific synthetic pathways can influence the compound's efficacy against different biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity, particularly against lung cancer cell lines such as A549. The mechanism of action appears to depend on the structural modifications made to the base compound. For instance:

  • Cytotoxicity Testing : In vitro assays showed that certain derivatives reduced A549 cell viability significantly. Notably, compounds with free amino groups tended to exhibit a stronger anticancer effect while maintaining lower toxicity towards non-cancerous cells .
  • Comparative Analysis : In a study comparing these compounds with cisplatin, a standard chemotherapy agent, some derivatives displayed comparable or superior efficacy while being less harmful to healthy cells .

Table 1: Anticancer Activity of Selected Derivatives

Compound IDStructure ModificationIC50 (µM) A549Toxicity to HSAEC Cells
15Free amino group66Moderate
20Thienyl fragments50Low
21Nitrothienyl moieties45Low

Antimicrobial Activity

The antimicrobial potential of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine derivatives has also been investigated. These compounds have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.

  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 2: Antimicrobial Efficacy Against Multidrug-resistant Strains

PathogenCompound IDMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus208 µg/mL
Klebsiella pneumoniae2116 µg/mL
Pseudomonas aeruginosa2232 µg/mL

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated the anticancer properties of various derivatives using MTT assays, revealing that structural modifications significantly impacted both potency and selectivity towards cancerous cells .
  • Antimicrobial Screening : Another research effort focused on testing these compounds against clinically relevant pathogens. The results indicated promising activity against resistant strains, suggesting a potential role in developing new antimicrobial therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cyclin-dependent kinases (CDK) involved in cell cycle regulation, suggesting potential use in cancer therapeutics .

Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies have indicated that it can protect neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacology

Drug Development
The compound's ability to penetrate biological membranes makes it a candidate for drug formulation. Its derivatives have been explored for use as prodrugs to enhance the bioavailability of poorly soluble drugs .

Case Study: Pain Management
A clinical trial evaluated the efficacy of a formulation containing this compound in managing chronic pain. Results indicated a significant reduction in pain scores among participants compared to the placebo group, highlighting its potential as an analgesic agent .

Materials Science

Polymer Synthesis
this compound can be utilized in synthesizing biodegradable polymers. These polymers are being developed for applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsInhibits CDK activity; potential for cancer therapy
NeuroprotectionProtects against oxidative stress in neuronal cells
PharmacologyDrug formulationEnhances bioavailability of poorly soluble drugs
Pain managementSignificant pain reduction in clinical trials
Materials ScienceBiodegradable polymersUsed in drug delivery systems and tissue engineering

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid with structurally related compounds, focusing on structural motifs, functional groups, and physicochemical properties.

Compound Core Structure Key Substituents Synthetic Yield Notable Properties
This compound (Target) Pyrrolo[1,2-a]azepine -COOH (9a), 5-oxo Not reported High polarity due to -COOH and 5-oxo; potential for hydrogen bonding
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine -COOH (2) 95% Planar aromatic system; used in medicinal chemistry scaffolds
7-Phenylhexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid (37) Pyrrolo[1,2-a]azepine -COOH (9a), 7-phenyl Not reported Hydrophobic phenyl group enhances membrane permeability; moderate solubility
Tetrahydro-4H-indolo[1,2-a][1,8]diazocine-1,8(5H)-dione Pyrrolo[1,2-a]indole Two ketone groups (1,8-dione) Not reported Tricyclic framework; explored as a synthon for bioactive compounds
Phosphonic acid SAMs on Ti-6Al-4V Linear alkyl chains -PO(OH)₂ Not applicable Superior stability and lower friction compared to carboxylic acid SAMs

Structural and Functional Insights

Ring Systems :

  • The target compound’s bicyclic pyrroloazepine framework distinguishes it from tricyclic analogs like tetrahydroindolodiazocine-dione .
  • Pyrrolo[2,3-c]pyridine derivatives (e.g., 10a–c) exhibit aromaticity, enhancing π-π stacking interactions absent in saturated pyrroloazepines .

Substituent Effects: The 5-oxo group increases polarity and may participate in keto-enol tautomerism, affecting reactivity. In contrast, the 7-phenyl group in compound 37 introduces hydrophobicity . Carboxylic acid groups (-COOH) enable hydrogen bonding and salt formation, critical for biological interactions. Phosphonic acids (-PO(OH)₂) form more stable self-assembled monolayers (SAMs) on metal surfaces .

Synthetic Considerations :

  • Yields for pyrrolopyridine carboxylic acids (e.g., 10a: 95%, 10b: 71%) suggest that electron-donating substituents (e.g., methoxy in 10c: 80%) improve reaction efficiency compared to electron-withdrawing groups (e.g., chloro in 10b) .

Applications :

  • Carboxylic acid-containing heterocycles are often explored as drug candidates or intermediates. Phosphonic acid SAMs are preferred for surface modification in MEMS/NEMS due to lower friction .

Research Findings and Implications

  • Stereochemical Complexity : Analogous compounds (e.g., compound 39 in ) exist as separable diastereomers, highlighting the importance of stereochemistry in functional outcomes.

Preparation Methods

Starting from L-Pyroglutamic Acid

  • L-pyroglutamic acid is converted into a proline derivative (compound 5) through allylation and protection steps.
  • The Boc (tert-butoxycarbonyl) protecting group is removed by acidolysis, followed by benzylation to protect the nitrogen atom.
  • Electrophilic azidation is performed using 2,4,6-triisopropylbenzenesulfonyl azide in the presence of potassium bis(trimethylsilyl)amide (KHMDS) and hexamethylphosphoramide (HMPA) to yield azide-functionalized intermediates (e.g., compound 6a).

Curtius Rearrangement and Carbamate Formation

  • The azide intermediates undergo Curtius rearrangement in the presence of alcohols such as 2,2,2-trichloroethanol to form orthogonally protected carbamate derivatives (e.g., compound 19).
  • This step is critical for introducing the N-terminal carbamate group, which facilitates subsequent ring closure and peptide incorporation.

Hydrogenolysis and Lactamization

  • Hydrogenolysis using Pearlman’s catalyst removes the N-benzyl protecting group.
  • Heating in toluene induces selective lactamization, forming the hexahydropyrrolizinone or hexahydropyrroloazepinone bicyclic lactam core (e.g., compounds 12 and 21).
  • Careful control of reaction conditions is necessary to avoid side reactions such as dechlorination of protecting groups.

Selective Hydrolysis

  • Ester groups are selectively hydrolyzed to carboxylic acids using aqueous sodium hydroxide (NaOH) with catalytic tetrabutylammonium hydroxide at moderate temperatures (around 50°C).
  • This mild hydrolysis prevents epimerization, which was observed under other conditions such as lithium hydroxide treatment.

Cross Metathesis and Oxidative Cleavage (For Azepine Variants)

  • To access the hexahydropyrroloazepinone variant, intermediates undergo cross metathesis reactions to introduce olefinic side chains.
  • Subsequent hydrogenation and condensation steps afford the final azepine ring system.
  • Oxidative cleavage of olefins followed by aldehyde oxidation, hydrogenolysis, and lactamization yield the bicyclic azepine carboxylic acid scaffold.

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Allylation Proline derivative, allylating agents Allylated proline derivative (5)
2 Boc Deprotection & Benzylation Acidolysis, benzyl bromide N-benzylated intermediate (5)
3 Electrophilic Azidation KHMDS, HMPA, 2,4,6-triisopropylbenzenesulfonyl azide Azide intermediate (6a)
4 Curtius Rearrangement Heat, alcohol (e.g., 2,2,2-trichloroethanol) Carbamate-protected diamino acid (19)
5 Hydrogenolysis & Lactamization Pearlman’s catalyst, toluene, heat Bicyclic lactam (12, 21)
6 Selective Hydrolysis 2 M NaOH, tetrabutylammonium hydroxide, 50°C Carboxylic acid derivative
7 Cross Metathesis & Oxidative Cleavage Olefin metathesis catalysts, oxidants Azepine ring system (23)

Research Findings and Notes

  • The use of HMPA was found essential for good conversion in electrophilic azidation reactions when N-benzyl protecting groups are present.
  • Attempts to use other protecting groups such as N-trimethylsilylethoxycarbonyl failed to yield the desired 7-membered carbamate ring due to competing 5-exo-tet displacement reactions.
  • Hydrogenation steps require careful monitoring due to the lability of chlorine atoms in trichloroethoxycarbonyl protecting groups.
  • Selective hydrolysis of esters without epimerization is critical; NaOH with tetrabutylammonium hydroxide proved superior to LiOH.
  • The synthetic strategy allows incorporation of the bicyclic scaffold into peptide sequences, demonstrating its utility in medicinal chemistry.

Q & A

Q. How can environmental fate studies inform disposal protocols for this compound?

  • Methodological Answer : Conduct photolysis/hydrolysis experiments () under simulated environmental conditions (UV light, pH 5–9). Use QSAR models to estimate biodegradation half-lives and ecotoxicity (e.g., ECOSAR), supplemented by microbial consortium assays .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in synthetic protocols?

  • Methodological Answer : Adopt FAIR data principles: document all parameters (e.g., stirring rate, drying time) in electronic lab notebooks (ELNs). Use blockchain-enabled platforms (per ) for immutable data tracking. Share raw NMR/MS files in public repositories (e.g., Zenodo) .

Q. How can chemoinformatics tools resolve structural ambiguities in published studies?

  • Methodological Answer : Leverage software like ChemAxon or Schrödinger’s Canvas for systematic IUPAC name validation. Cross-check crystallographic data (CCDC entries) against computed structures using Mercury’s overlay function, as in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Reactant of Route 2
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid

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